molecular formula C13H14O B8577898 2-(1-Cyclohexenyl)benzaldehyde

2-(1-Cyclohexenyl)benzaldehyde

Cat. No. B8577898
M. Wt: 186.25 g/mol
InChI Key: AABWHBQLRLQHHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Cyclohexenyl)benzaldehyde is a useful research compound. Its molecular formula is C13H14O and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-Cyclohexenyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Cyclohexenyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(1-Cyclohexenyl)benzaldehyde

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

2-(cyclohexen-1-yl)benzaldehyde

InChI

InChI=1S/C13H14O/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h4-6,8-10H,1-3,7H2

InChI Key

AABWHBQLRLQHHS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2=CC=CC=C2C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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N#Cc1ccccc1C1=CCCCC1
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Synthesis routes and methods II

Procedure details

360 ml. (0.36 mol) 1M DIBAH solution in methylene chloride was added dropwise in the course of 1.5 hours, while cooling to -15° to -10° C., into a solution of 60.5 g. (0.33 mol) o-(1-cyclohexenyl)-benzonitrile in 500 ml. anhydrous diethyl ether, stirred for a further hour at 0° C., subsequently for 3 hours at ambient temperature and decomposed with 5N sulphuric acid. The precipitate obtained was filtered off with suction and the organic phase was washed with an aqueous solution of sodium chloride, dried and evaporated. The aldehyde obtained was used for the following stage without further purification (crude yield 95% of theory). NMR,(60 MHz, CDCl3, ppm): 10.25 (1H, s, --CHO); 6.90-8.10 (4H, m. aromat. protons); 5.70 (1H, m, olef. proton); 1.05-2.50 (8H, m, cyclohexenyl radical).
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